N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-(3-hydroxypiperidin-3-yl)acetamide
Description
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-(3-hydroxypiperidin-3-yl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a hydroxypiperidinyl group
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-(3-hydroxypiperidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c16-12-4-2-11(3-5-12)13(19)9-18-14(20)8-15(21)6-1-7-17-10-15/h2-5,13,17,19,21H,1,6-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJGATRPXHKSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC(=O)NCC(C2=CC=C(C=C2)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-(3-hydroxypiperidin-3-yl)acetamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Hydroxyethylation: The fluorophenyl intermediate is then subjected to hydroxyethylation using ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Piperidinylation: The hydroxyethylated intermediate is reacted with piperidine in the presence of a suitable catalyst to form the hydroxypiperidinyl group.
Acetylation: The final step involves acetylation of the hydroxypiperidinyl intermediate using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-(3-hydroxypiperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-(3-hydroxypiperidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.
Biological Research: It is used as a tool compound to study the effects of fluorophenyl and piperidinyl groups on biological systems.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-(3-hydroxypiperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the hydroxyethyl and hydroxypiperidinyl groups may modulate the compound’s pharmacokinetic properties. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3-hydroxypiperidin-3-yl)acetamide
- N-[2-(4-bromophenyl)-2-hydroxyethyl]-2-(3-hydroxypiperidin-3-yl)acetamide
- N-[2-(4-methylphenyl)-2-hydroxyethyl]-2-(3-hydroxypiperidin-3-yl)acetamide
Uniqueness
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-(3-hydroxypiperidin-3-yl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interaction with biological targets, potentially leading to enhanced efficacy or selectivity compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
